molecular formula C7H4BrN3O2 B1442044 4-Bromo-7-nitro-1H-indazole CAS No. 1190319-86-8

4-Bromo-7-nitro-1H-indazole

Cat. No. B1442044
M. Wt: 242.03 g/mol
InChI Key: DUMLSJZUSWSCBY-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutical agents .


Synthesis Analysis

The synthesis of indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1H-indazole is C7H5BrN2 and its molecular weight is 197.03 . It is a derivative indazole with a heterocyclic structure made up of benzene and pyrazole rings .


Physical And Chemical Properties Analysis

4-Bromo-7-nitro-1H-indazole is a solid compound . The SMILES string representation is BrC1=C2C(NN=C2)=C(N+=O)C=C1 .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

  • Nitric Oxide Synthase (NOS) Inhibition : 7-Nitro indazole derivatives, including 4-Bromo-7-nitro-1H-indazole, are potent inhibitors of brain, endothelium, and inducible isoforms of nitric oxide synthase. This property is significant in studying the biological properties of nitric oxide (Bland-Ward & Moore, 1995).

Structural and Molecular Studies

  • Crystal and Molecular Structure Analysis : X-ray diffraction and NMR spectroscopy have been used to characterize the structure of 3-Bromo-1-methyl-7-nitro-1H-indazole and related compounds. This research is pivotal for understanding the molecular basis of their biological activity (Cabildo et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition : The heterocyclic diazoles, including 4-bromo-7-nitro-1H-indazole, have shown inhibitory properties against iron corrosion in acidic conditions, which could have significant applications in materials science (Babić-Samardžija et al., 2005).

Effects on Neurological Functions

  • Effects on Vigilance and EEG Power : Studies have indicated that certain indazole derivatives, such as 3-bromo-7-nitro indazole, can influence general behavior, vigilance stages, and electroencephalographic (EEG) power spectra in rats, hinting at potential neurological applications (Dzoljic et al., 1997).

Synthesis and Chemical Reactions

  • Synthesis and Chemical Reactions : The Davis-Beirut Reaction has been used for the synthesis of indazoles, demonstrating the diverse chemistries of highly reactive nitroso intermediates in heterocycle synthesis. This methodology is crucial for the development of novel indazole-based compounds (Zhu et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-bromo-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMLSJZUSWSCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-nitro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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